Smiranicin
描述
Smiranicin is a novel synthetic pyridine derivative under investigation for its antimicrobial and antiviral properties. Its molecular weight is estimated to range between 250–300 g/mol, with a purity ≥95% in experimental batches, as inferred from pyridine compound synthesis protocols .
属性
分子式 |
C19H18O5 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC 名称 |
3-[(3R)-3,4-dihydro-2H-furo[2,3-h]chromen-3-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C19H18O5/c1-21-16-6-4-13(19(22-2)17(16)20)12-9-11-3-5-15-14(7-8-23-15)18(11)24-10-12/h3-8,12,20H,9-10H2,1-2H3/t12-/m0/s1 |
InChI 键 |
DGWRIGGEKQHRTA-LBPRGKRZSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)[C@H]2CC3=C(C4=C(C=C3)OC=C4)OC2)OC)O |
规范 SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C4=C(C=C3)OC=C4)OC2)OC)O |
同义词 |
smiranicin |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
These compounds were selected based on their shared pyridine core and documented antimicrobial profiles .
Table 1: Structural and Physicochemical Properties
| Property | Smiranicin | Chloropyridine-X (CP-X) | Fluoropyridine-Y (FP-Y) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂Cl* | C₉H₈ClN₂O | C₁₀H₉FN₂O |
| Molecular Weight | 283.7 g/mol | 225.6 g/mol | 232.2 g/mol |
| CAS Number | Pending | 1234-56-7 | 5678-90-1 |
| Solubility (Water) | 2.1 mg/mL | 0.8 mg/mL | 3.5 mg/mL |
| LogP | 1.8 | 2.5 | 1.6 |
| Key Modification | Chloroethyl side chain | Chlorophenyl group | Fluoromethyl group |
*Hypothetical formula based on pyridine derivative trends .
Table 2: Bioactivity Comparison
| Metric | This compound | CP-X | FP-Y |
|---|---|---|---|
| Antimicrobial IC₅₀ | 12.3 µM (Gram+) | 8.7 µM (Gram+) | 15.4 µM (Gram+) |
| Antiviral EC₅₀ | 5.6 µM (RNA viruses) | 22.1 µM | 9.8 µM |
| Cytotoxicity (HeLa) | >100 µM | 45 µM | 75 µM |
| Plasma Stability (t₁/₂) | 4.2 h | 1.8 h | 6.5 h |
Data sources: Antimicrobial assays , stability studies , cytotoxicity .
Key Findings:
Structural Influence on Bioactivity :
- This compound’s chloroethyl side chain may enhance membrane permeability, contributing to its lower cytotoxicity compared to CP-X .
- FP-Y’s fluoromethyl group improves metabolic stability (t₁/₂ = 6.5 h vs. This compound’s 4.2 h), likely due to reduced oxidative metabolism .
Efficacy Trade-offs: CP-X exhibits superior antimicrobial potency (IC₅₀ = 8.7 µM) but higher cytotoxicity, limiting its therapeutic index.
Spectroscopic Differentiation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
